molecular formula C16H28O8 B14458969 10,20-Dihydroxy-1,2,11,12-tetraoxacycloicosane-3,13-dione CAS No. 66152-16-7

10,20-Dihydroxy-1,2,11,12-tetraoxacycloicosane-3,13-dione

Cat. No.: B14458969
CAS No.: 66152-16-7
M. Wt: 348.39 g/mol
InChI Key: ZVVRFYKZMRPMEK-UHFFFAOYSA-N
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Description

10,20-Dihydroxy-1,2,11,12-tetraoxacycloicosane-3,13-dione is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,20-Dihydroxy-1,2,11,12-tetraoxacycloicosane-3,13-dione typically involves multi-step organic reactions One common method includes the cyclization of a suitable precursor under controlled conditions to form the tetraoxacycloicosane ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

10,20-Dihydroxy-1,2,11,12-tetraoxacycloicosane-3,13-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions at the hydroxyl or oxo positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the oxo groups may produce diols.

Scientific Research Applications

10,20-Dihydroxy-1,2,11,12-tetraoxacycloicosane-3,13-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of study for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which 10,20-Dihydroxy-1,2,11,12-tetraoxacycloicosane-3,13-dione exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that the compound binds to, leading to changes in biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,11,12-Tetraoxacycloicosane-3,13-dione: Lacks the hydroxyl groups at the 10 and 20 positions.

    10,20-Dihydroxy-1,2,11,12-tetraoxacycloicosane-3,13-dione analogs: Variants with different substituents at various positions on the ring.

Uniqueness

This compound is unique due to the presence of both hydroxyl and oxo groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

66152-16-7

Molecular Formula

C16H28O8

Molecular Weight

348.39 g/mol

IUPAC Name

10,20-dihydroxy-1,2,11,12-tetraoxacycloicosane-3,13-dione

InChI

InChI=1S/C16H28O8/c17-13-9-5-1-2-6-10-14(18)22-24-16(20)12-8-4-3-7-11-15(19)23-21-13/h13,16-17,20H,1-12H2

InChI Key

ZVVRFYKZMRPMEK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)OOC(CCCCCCC(=O)OOC(CC1)O)O

Origin of Product

United States

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